2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid
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Overview
Description
2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid is an organic compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated synthesis systems to increase yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other benzoxazole derivatives.
Biology: Studied for its potential antimicrobial and antifungal activities.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of 2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Hydroxy-2-(2-methylbenzo[d]oxazol-4-yl)acetic acid include other benzoxazole derivatives such as:
- 2-Methylbenzo[d]oxazol-5-yl)boronic acid
- 2-(Benzo[d]oxazol-2-yl)-2H-imidazol-4-yl)amino
- 4-Hydroxy-2-quinolones .
Uniqueness
What sets this compound apart from similar compounds is its specific structure, which imparts unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C10H9NO4 |
---|---|
Molecular Weight |
207.18 g/mol |
IUPAC Name |
2-hydroxy-2-(2-methyl-1,3-benzoxazol-4-yl)acetic acid |
InChI |
InChI=1S/C10H9NO4/c1-5-11-8-6(9(12)10(13)14)3-2-4-7(8)15-5/h2-4,9,12H,1H3,(H,13,14) |
InChI Key |
SOAUMENJOHJJSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=CC=C2O1)C(C(=O)O)O |
Origin of Product |
United States |
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